

Application Notes: Spectrophotometric Determination of Chromium(VI) Using Variamine Blue B

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Compound of Interest

Compound Name: Variamine Blue B

Cat. No.: B1583812

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Introduction

Hexavalent chromium (Cr(VI)) is a toxic and carcinogenic environmental pollutant often found in industrial effluents, natural water, and soil samples.^[1] Its accurate and sensitive determination is crucial for environmental monitoring and public health protection. This application note describes a simple, rapid, and sensitive spectrophotometric method for the determination of trace amounts of chromium(VI) using **Variamine Blue B** as a chromogenic reagent.^{[1][2]} The method is based on the oxidation of potassium iodide by chromium(VI) in an acidic medium to liberate iodine. The liberated iodine then oxidizes **Variamine Blue B** to form a stable, intensely colored violet species, which can be quantified spectrophotometrically.^{[3][4]} The intensity of the color produced is directly proportional to the concentration of Cr(VI) in the sample.^[3]

Principle of the Method

The determination of chromium(VI) using **Variamine Blue B** involves a two-step reaction:

- **Oxidation of Iodide:** In an acidic medium (pH 1.0-1.5), chromium(VI) oxidizes potassium iodide (KI) to liberate iodine (I₂).^[1]
- **Color Formation:** The liberated iodine then oxidizes **Variamine Blue B** (N-(4-methoxyphenyl)-p-phenylenediamine) to form a violet-colored meriquinone, which has a

maximum absorbance at 556 nm.[1][5]

The overall reaction is stoichiometric, allowing for the quantitative determination of chromium(VI) by measuring the absorbance of the colored solution.

Quantitative Data Summary

The analytical performance of the **Variamine Blue B** method for chromium(VI) determination is summarized in the table below.

Parameter	Value	Reference
Maximum Absorbance (λ_{max})	556 nm	[1][2]
Beer's Law Range	2-12 $\mu\text{g/mL}$	[1][2]
Molar Absorptivity	$0.911 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1][2]
Sandell's Sensitivity	$1.14 \times 10^{-2} \mu\text{g cm}^{-2}$	[1][2]
Limit of Detection (LOD)	0.02 $\mu\text{g/mL}$	[1][2]
Limit of Quantitation (LOQ)	0.07 $\mu\text{g/mL}$	[1][2]
Optimal pH Range	1.0 - 1.5	[1]

Experimental Protocols

1. Reagent Preparation

- **Standard Chromium(VI) Stock Solution (1000 ppm):** Dissolve 2.829 g of potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), previously dried at 150°C for one hour, in deionized water and dilute to 1 L in a volumetric flask.[6]
- **Working Chromium(VI) Standard Solutions:** Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.
- **Variamine Blue B Solution (0.05% w/v):** Dissolve 0.05 g of **Variamine Blue B** in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[4]

- Potassium Iodide (KI) Solution (2% w/v): Dissolve 2.0 g of KI in deionized water and dilute to 100 mL.[\[4\]](#)
- Sulfuric Acid (H₂SO₄) Solution (2 M): Slowly add 111 mL of concentrated H₂SO₄ to about 800 mL of deionized water, cool, and dilute to 1 L.
- Sodium Acetate Solution (2 M): Dissolve 164.07 g of anhydrous sodium acetate in deionized water and dilute to 1 L.[\[4\]](#)
- Bromine Water (Saturated): Add approximately 3.5 g of liquid bromine to 100 mL of deionized water and shake. Ensure a slight excess of bromine remains undissolved.
- Orthophosphoric Acid (H₃PO₄): Use concentrated analytical grade acid.

2. Sample Preparation

- Water Samples: Filter the water sample to remove any particulate matter. If necessary, adjust the pH to be within the optimal range.
- Soil and Alloy Steel Samples: Digest the sample using an appropriate acid mixture to extract the chromium. The extract may require neutralization and filtration before analysis.
- Industrial Effluents: Depending on the complexity of the matrix, samples may require pre-treatment steps such as filtration, digestion, or dilution to eliminate interferences.

3. Analytical Procedure for Chromium(VI) Determination

- Pipette an aliquot of the sample or standard solution into a 10 mL volumetric flask.
- Add 1 mL of 2 M sulfuric acid.[\[4\]](#)
- Add 1 mL of 2% potassium iodide solution and mix gently. A yellow color indicates the liberation of iodine.[\[4\]](#)
- Add 0.5 mL of 0.05% **Variamine Blue B** solution.[\[4\]](#)
- Add 2 mL of 2 M sodium acetate solution and mix well.[\[4\]](#)

- Dilute the solution to the mark with deionized water.
- Allow the color to develop for a few minutes.
- Measure the absorbance of the violet-colored solution at 556 nm against a reagent blank prepared in the same manner.[\[1\]](#)[\[2\]](#)
- Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.

4. Procedure for Total Chromium Determination (Cr(III) + Cr(VI))

Chromium(III) can be determined after its oxidation to chromium(VI).

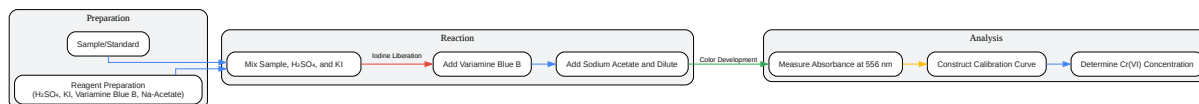
- To an aliquot of the sample, add a few drops of bromine water in an alkaline medium to oxidize Cr(III) to Cr(VI).[\[1\]](#)[\[2\]](#)
- Boil the solution to remove excess bromine.
- Cool the solution and proceed with the analytical procedure for Cr(VI) determination as described above.
- The concentration of Cr(III) can be calculated by subtracting the concentration of Cr(VI) (determined without the oxidation step) from the total chromium concentration.

5. Management of Interferences

The effect of various ions on the determination of chromium(VI) should be evaluated. Ferric ions (Fe^{3+}) can interfere with the analysis, but this interference can be minimized by the addition of orthophosphoric acid, which acts as a masking agent.[\[4\]](#)

Visualizations

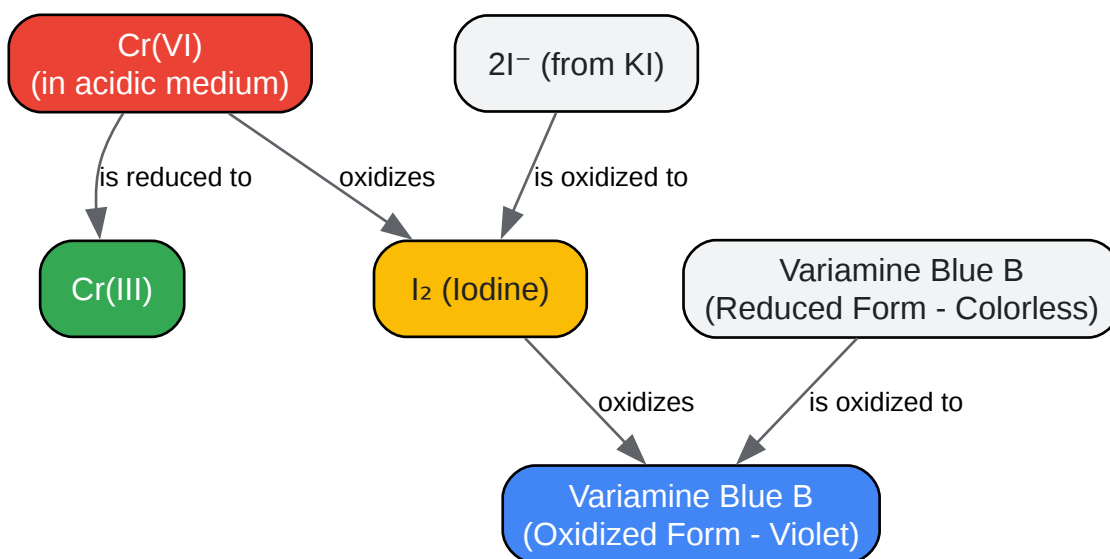
Experimental Workflow for Cr(VI) Determination



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Caption: Experimental workflow for the spectrophotometric determination of Cr(VI).

Reaction Mechanism



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Caption: Reaction mechanism for the determination of Cr(VI) using **Variamine Blue B**.

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